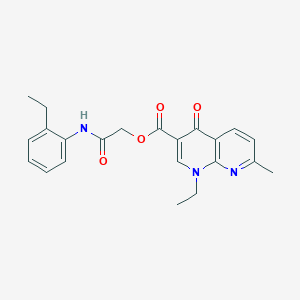

2-((2-Ethylphenyl)amino)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

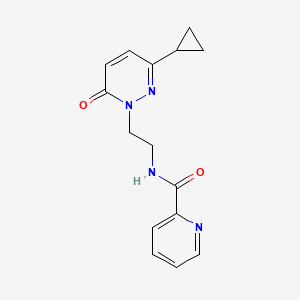

The compound "2-((2-Ethylphenyl)amino)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the naphthyridine core and the presence of an oxoethyl group. These structural motifs are often associated with various pharmacological properties, including antitumor and gastric antisecretory activities .

Synthesis Analysis

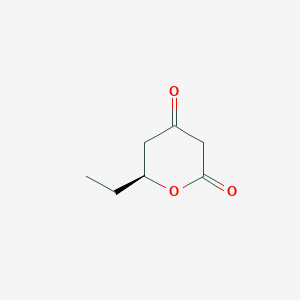

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a similar compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor molecule, followed by a Knoevenagel condensation and cyclisation reaction, and a reduction step using hydrogen in the presence of Pd/C catalyst . This suggests that the synthesis of the compound may also involve complex reaction schemes, possibly including condensation, cyclisation, and reduction steps.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can influence the compound's interaction with biological targets. The crystal structure of a related compound was determined, which provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions, such as hydrogen bonding or π-π stacking, which could be relevant for the compound .

Chemical Reactions Analysis

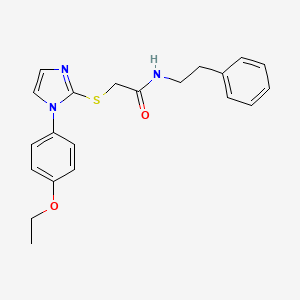

The chemical reactivity of naphthyridine derivatives can be influenced by the presence of functional groups such as amino, cyano, and ester groups. These functionalities can participate in various chemical reactions, including nucleophilic substitutions or additions, which could be relevant for further chemical modifications or interactions with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents can significantly affect these properties. For example, the introduction of alkyl or aryl groups can alter the lipophilicity of the compound, which in turn can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion .

Biological Activity and Case Studies

The biological activities of naphthyridine derivatives have been explored in various studies. The related compounds have shown distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity . Additionally, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent gastric antisecretory properties in animal models, which could suggest a therapeutic potential for the treatment of conditions like peptic ulcers . These findings provide a basis for the potential biological activities of the compound , although specific case studies on this compound were not provided.

Scientific Research Applications

Antibacterial Applications

The study of pyridonecarboxylic acids, including compounds structurally similar to the one , has shown significant antibacterial activity. These compounds, especially when substituted at specific positions, have been more active than some established antibacterial agents, suggesting their potential for further biological study and development as new antibacterial agents (Egawa et al., 1984).

Gastric Antisecretory Properties

Compounds within the same chemical family have demonstrated potent gastric antisecretory properties in animal models. This suggests their potential use in treating conditions associated with excessive gastric acid secretion, highlighting a possible application in gastrointestinal pharmacology (Santilli et al., 1987).

Cytotoxic Activity

Research on derivatives of benzo[b][1,6]naphthyridin-ones has extended to evaluating their cytotoxic activity against cancer cell lines. Certain carboxamide derivatives have shown potent cytotoxicity, indicating potential applications in cancer therapy (Deady et al., 2005).

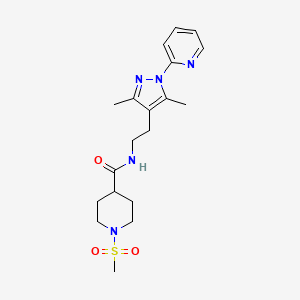

Neuroprotective Properties

A novel derivative, ITH4012, has shown to reduce cell death induced by various compounds, suggesting its utility as a neuroprotective agent. This compound has exhibited properties that could make it beneficial in treating neurodegenerative diseases, due to its ability to enhance the expression of antiapoptotic proteins (Orozco et al., 2004).

Inhibitory Activity on Cholinesterases

1,8-Naphthyridine derivatives have been synthesized to show better inhibition of acetylcholinesterase and butyrylcholinesterase than many tacrine derivatives. This suggests their potential in Alzheimer's disease treatment, where cholinesterase inhibitors play a crucial role (de los Ríos et al., 2010).

Fluorescent Probing for Alzheimer’s Disease

Novel fluorescent probes for β-amyloids have been synthesized, indicating the potential application of related compounds in the molecular diagnosis of Alzheimer’s disease. These probes show high binding affinities toward Aβ aggregates, providing a powerful tool for studying and possibly diagnosing Alzheimer’s disease (Fa et al., 2015).

properties

IUPAC Name |

[2-(2-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-29-22(28)17-12-25(5-2)21-16(20(17)27)11-10-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFUIPORGRGZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Ethylphenyl)amino)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)